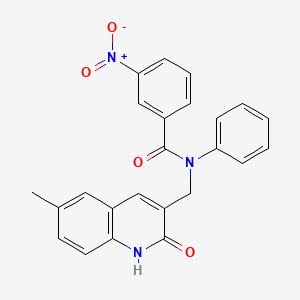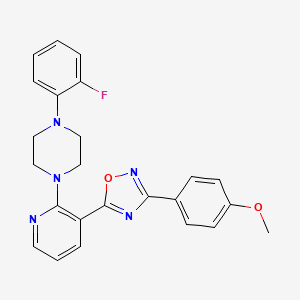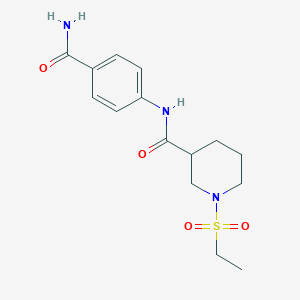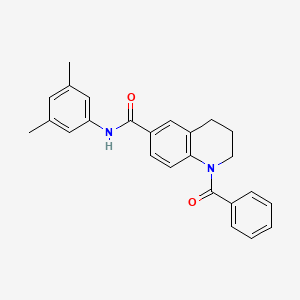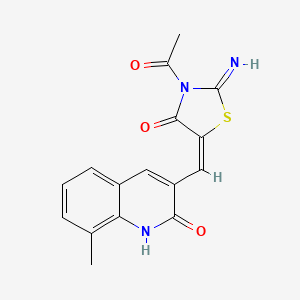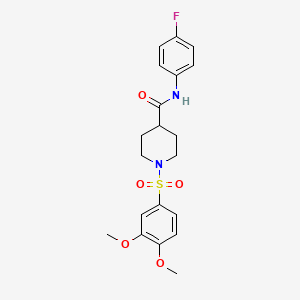
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide, also known as DFP-10825, is a novel chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of medicine.
Mécanisme D'action
The mechanism of action of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves its interaction with various receptors in the body, including the mu-opioid receptor, delta-opioid receptor, and kappa-opioid receptor. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide acts as a partial agonist at the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. At the same time, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide acts as an antagonist at the delta-opioid receptor and kappa-opioid receptor, which are involved in mediating the rewarding effects of drugs of abuse.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide are primarily related to its interactions with the opioid receptors in the body. 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been shown to have analgesic effects, reduce the rewarding effects of drugs of abuse, and induce apoptosis in cancer cells. Additionally, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been found to have anti-inflammatory effects and improve cognitive function in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has several advantages for lab experiments, including its high potency, selectivity, and stability. However, there are also some limitations to its use, including its low solubility in water and potential toxicity at high doses.
Orientations Futures
There are several future directions for the research and development of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide. One potential direction is to explore its potential applications in the treatment of other diseases, such as Alzheimer's disease and Parkinson's disease. Another direction is to optimize the synthesis method to improve the yield and purity of the final product. Additionally, further research is needed to understand the long-term effects and potential toxicity of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide.
Méthodes De Synthèse
The synthesis of 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide involves a multistep process that starts with the reaction of 3,4-dimethoxybenzaldehyde and piperidine in the presence of a base to form an intermediate product. The intermediate is then reacted with 4-fluorobenzonitrile to form the final product, which is purified through column chromatography. The yield of the synthesis process is reported to be around 45%.
Applications De Recherche Scientifique
1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has shown promising results in various scientific research applications, including cancer treatment, pain management, and drug addiction. In cancer treatment, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been found to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In pain management, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been shown to have analgesic effects by modulating the activity of opioid receptors. In drug addiction, 1-((3,4-dimethoxyphenyl)sulfonyl)-N-(4-fluorophenyl)piperidine-4-carboxamide has been found to reduce the rewarding effects of drugs of abuse, such as cocaine and morphine.
Propriétés
IUPAC Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O5S/c1-27-18-8-7-17(13-19(18)28-2)29(25,26)23-11-9-14(10-12-23)20(24)22-16-5-3-15(21)4-6-16/h3-8,13-14H,9-12H2,1-2H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAJCCAGVHBAAFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)F)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3,4-dimethoxyphenyl)sulfonyl-N-(4-fluorophenyl)piperidine-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

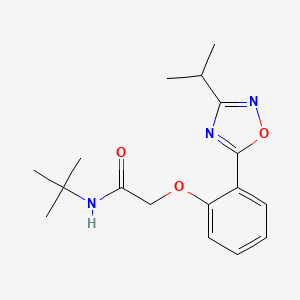
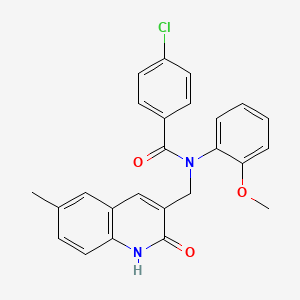
![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)benzenesulfonamide](/img/structure/B7714977.png)
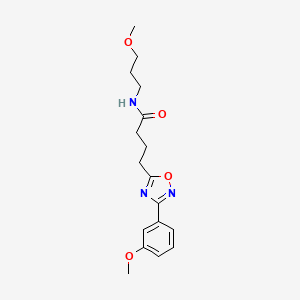
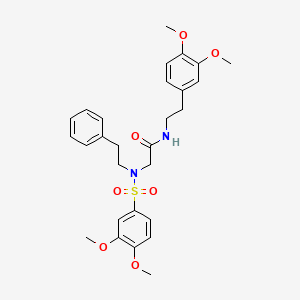

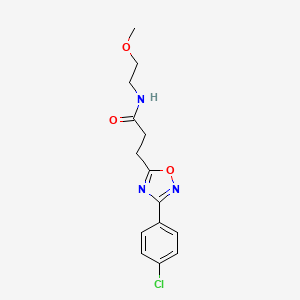
![N-(3-acetylphenyl)-2-{N-[(4-fluorophenyl)methyl]methanesulfonamido}acetamide](/img/structure/B7715016.png)
